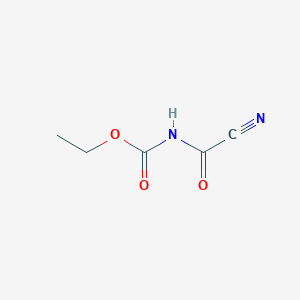
Ethyl N-(cyanocarbonyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(cyanocarbonyl)carbamate, also known as carbamic acid, N-(cyanocarbonyl)-, ethyl ester, is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . This compound is characterized by its density of 1.247±0.06 g/cm³ at 20°C and a predicted pKa of 4.94±0.46 . It is used in various chemical processes and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl N-(cyanocarbonyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with cyanogen chloride under controlled conditions . Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods: Industrial production often involves the use of large-scale reactors where ethyl carbamate and cyanogen chloride are reacted under specific temperature and pressure conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: Ethyl N-(cyanocarbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions where the cyanocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols .
科学研究应用
Ethyl N-(cyanocarbonyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of ethyl N-(cyanocarbonyl)carbamate involves its interaction with specific molecular targets. The carbamate group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity . This compound can also act as a protecting group for amines, influencing the stability and reactivity of the molecules it interacts with .
相似化合物的比较
- Methyl N-(cyanocarbonyl)carbamate
- Propyl N-(cyanocarbonyl)carbamate
- Butyl N-(cyanocarbonyl)carbamate
Comparison: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
属性
分子式 |
C5H6N2O3 |
|---|---|
分子量 |
142.11 g/mol |
IUPAC 名称 |
ethyl N-carbonocyanidoylcarbamate |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(9)7-4(8)3-6/h2H2,1H3,(H,7,8,9) |
InChI 键 |
DSFRCEAWEBDIOE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC(=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















